

Agrocybenine: A Technical Guide to a Novel Fungal Alkaloid

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Compound of Interest		
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Abstract

Agrocybenine is a structurally unique, nitrogen-containing heterocyclic alkaloid isolated from the edible mushroom Agrocybe cylindracea. First reported in 1996, it represents a novel class of fungal secondary metabolites characterized by a pyrrolopyridine core, specifically a 1,4-diazaindan-type structure. Its discovery has highlighted the chemical diversity within the genus Agrocybe, a source of numerous bioactive compounds. This technical guide provides a comprehensive overview of the available scientific information on Agrocybenine, including its chemical properties, isolation, and structural elucidation. Due to the limited publicly available data since its initial discovery, this document also outlines the general methodologies relevant to its study and proposes a speculative biosynthetic pathway based on known fungal alkaloid synthesis. The primary aim is to furnish a foundational resource for researchers interested in exploring the chemistry and potential biological activities of this rare fungal alkaloid.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites, many of which possess significant biological activities that have been harnessed for pharmaceutical and agricultural applications. The genus Agrocybe, belonging to the family Strophariaceae, is known for producing a wide array of compounds, including polysaccharides, lectins,



sesquiterpenes, and indole derivatives.[1][2] Among these is **Agrocybenine**, a novel alkaloid first isolated from the fresh fruiting bodies of the Korean mushroom Agrocybe cylindracea (now also known as Cyclocybe cylindracea).[2][3]

The initial report by Koshino et al. in 1996 identified **Agrocybenine** as a new class of alkaloid, distinct from previously known fungal metabolites.[3] Its structure was elucidated through advanced spectroscopic techniques and represents a rare 1,4-diazaindan-type chemical scaffold. Despite its unique structure, research on **Agrocybenine** has been limited, and much of the detailed experimental data remains confined to the original publication.

This guide synthesizes the current knowledge on **Agrocybenine**, providing a technical framework for researchers. It covers the core chemical data, summarizes the experimental approaches used for its discovery, and, in the absence of definitive studies, presents logical workflows and a speculative biosynthetic pathway to stimulate further investigation into this intriguing molecule.

Chemical and Physical Properties

Agrocybenine is a small molecule with a molecular formula of C₁₂H₁₈N₂O. Its core structure is a pyrrolopyridine, a fused heterocyclic system consisting of a pyrrole ring fused to a pyridine ring. The IUPAC name for the compound is 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one.

Table 1: Physicochemical Properties of Agrocybenine



Property	Value	Source
Molecular Formula	C12H18N2O	_
IUPAC Name	2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one	
Molecular Weight	206.28 g/mol	-
Monoisotopic Mass	206.141913202 Da	_
CAS Number	178764-92-6	_
Chemical Class	Pyrrolopyridine Alkaloid	-
Known Sources	Agrocybe cylindracea (Cyclocybe cylindracea)	_

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of **Agrocybenine**, based on the information available from its primary discovery. These protocols are presented at a high level; for precise, replicable parameters, the original 1996 publication by Koshino et al. in Tetrahedron Letters is the definitive source.

Isolation of Agrocybenine

Agrocybenine was extracted from the fresh fruiting bodies of Agrocybe cylindracea. The general workflow involves solvent extraction followed by multi-step column chromatography.

Protocol Overview:

- Extraction: Fresh fruiting bodies (2 kg) of A. cylindracea were extracted with methanol (MeOH) to create a crude extract containing a mixture of metabolites.
- Initial Cleanup: The crude methanol extract was adsorbed onto a Diaion HP-20 resin column.
 The column was washed, and the retained compounds were subsequently eluted with methanol. This step serves to remove highly polar compounds and concentrate the medium-polarity metabolites, including Agrocybenine.

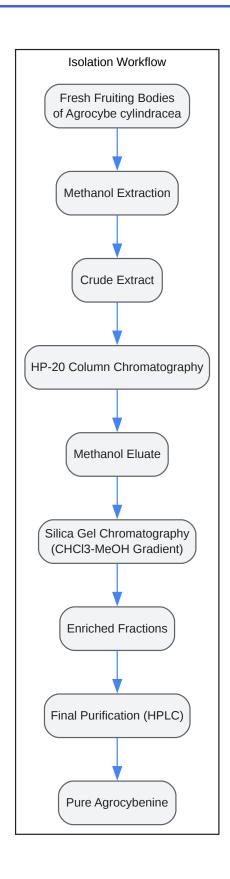






- Fractionation: The concentrated MeOH eluate was then subjected to further purification using silica gel column chromatography with a chloroform-methanol (CHCl₃-MeOH) gradient elution. This step separates the compounds based on their polarity, yielding fractions enriched with **Agrocybenine**.
- Final Purification: The fractions containing **Agrocybenine** were further purified, likely using High-Performance Liquid Chromatography (HPLC), to yield the pure compound.





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Caption: High-level workflow for the isolation of Agrocybenine.



Structural Elucidation

The unique structure of **Agrocybenine** was determined using a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy techniques.

- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and exact molecular weight of the molecule, leading to the molecular formula C12H18N2O.
- NMR Spectroscopy: A suite of NMR experiments was critical for assembling the final structure.
 - ¹H and ¹³C NMR: These experiments identified the number and types of proton and carbon environments in the molecule.
 - 2D NMR (HMQC & HMBC): Heteronuclear Single Quantum Coherence (HMQC) was used to identify direct carbon-proton connections, while Heteronuclear Multiple Bond Correlation (HMBC) revealed long-range (2-3 bond) correlations between protons and carbons. These experiments were essential for connecting the molecular fragments.
 - o 15N NMR: The use of pulsed-field gradient (PFG) HMBC and HMQC techniques tailored for 15N was specifically highlighted. This advanced method allowed for the unambiguous determination of the positions of the two nitrogen atoms within the heterocyclic core, which was crucial for confirming the novel 1,4-diazaindan-type structure.

Biological Activity and Quantitative Data

While some reviews mention **Agrocybenine** as having antifungal activity, there is a persistent and notable lack of specific quantitative data in the scientific literature. The original 1996 abstract describing its isolation and structure does not report any biological testing. Much of the "antifungal" designation appears to stem from confusion with "Agrocybin," a 9 kDa antifungal peptide also isolated from A. cylindracea.

Table 2: Summary of Biological Activity Data for Agrocybenine



Activity Type	Target	Metric	Value	Reference
Antifungal Activity	Not Specified	-	Data Not Available	-
Cytotoxicity	Not Specified	-	Data Not Available	-
Other Activities	Not Specified	-	Data Not Available	-

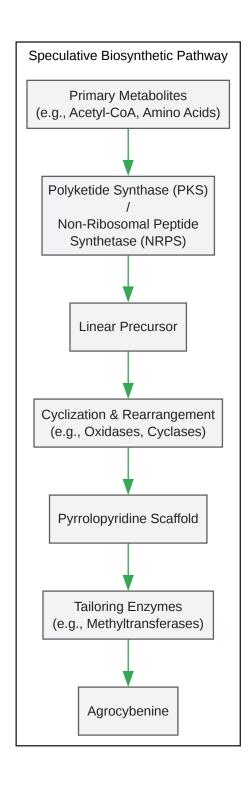
Note: At present, no peer-reviewed quantitative bioactivity data (e.g., IC₅₀, MIC) for the alkaloid **Agrocybenine** is available in the searched databases. Further research is required to determine its pharmacological profile.

Biosynthesis and Signaling Pathways Biosynthetic Pathway (Speculative)

The biosynthetic pathway for **Agrocybenine** has not been elucidated. However, as a fungal alkaloid containing a heterocyclic nitrogen core, its biosynthesis can be hypothesized to originate from amino acid precursors, likely involving key enzymatic steps such as those catalyzed by non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), or tailoring enzymes like methyltransferases and oxidases.

Given its structure, a plausible pathway could involve the condensation of a polyketide-derived precursor with an amino acid, followed by cyclization and methylation steps. The gem-dimethyl groups present in the structure are characteristic features often installed by specific prenyltransferases or methyltransferases using S-adenosyl methionine (SAM) as a methyl donor.





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Caption: A speculative, generalized pathway for **Agrocybenine** biosynthesis.

Signaling Pathways



There is currently no information available regarding the mechanism of action of **Agrocybenine** or any cellular signaling pathways it may modulate. Elucidating its biological activity is a prerequisite for any such mechanistic studies.

Conclusion and Future Directions

Agrocybenine remains an enigmatic fungal metabolite. Its unique pyrrolopyridine structure, confirmed nearly three decades ago, suggests a novel biosynthetic origin and holds potential for unexplored biological activities. However, the lack of follow-up research has left significant gaps in our understanding of this compound.

For drug development professionals and researchers, **Agrocybenine** presents several opportunities:

- Chemical Synthesis: Total synthesis of Agrocybenine would confirm its structure and provide material for comprehensive biological screening.
- Biological Screening: The pure compound needs to be subjected to a wide range of bioassays to determine if it possesses antifungal, antibacterial, cytotoxic, or other pharmacologically relevant properties.
- Biosynthetic Studies: Genomic and transcriptomic analysis of Agrocybe cylindracea, combined with gene knockout and heterologous expression studies, could uncover the gene cluster responsible for its production.

This technical guide has consolidated the sparse but essential information available on **Agrocybenine**. It is intended to serve as a catalyst for renewed scientific inquiry into this novel fungal alkaloid, paving the way for potential discoveries in natural product chemistry and pharmacology.

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